Furan-2-carbaldehyde;phenol

Catalog No.
S8920390
CAS No.
26338-61-4
M.F
C11H10O3
M. Wt
190.19 g/mol
Availability
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Furan-2-carbaldehyde;phenol

CAS Number

26338-61-4

Product Name

Furan-2-carbaldehyde;phenol

IUPAC Name

furan-2-carbaldehyde;phenol

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C6H6O.C5H4O2/c7-6-4-2-1-3-5-6;6-4-5-2-1-3-7-5/h1-5,7H;1-4H

InChI Key

ANAGEECPKFGKEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)O.C1=COC(=C1)C=O

Furan-2-carbaldehyde;phenol (CAS 26338-61-4) is the precursor mixture for phenol-furfural resin (PFR), a thermosetting polymer system that substitutes traditional formaldehyde with bio-derivable furfural [1]. Characterized by the incorporation of a rigid furan ring into the crosslinked phenolic network, this compound serves as a critical procurement baseline for high-temperature composites, electrically conductive adhesives (ECAs), and formaldehyde-free binders [1]. Unlike standard phenolics, it offers extended pre-cure flow properties and superior thermal degradation resistance, making it essential for complex molding and high-heat industrial environments where standard resins fail [1].

Substituting furan-2-carbaldehyde;phenol with standard phenol-formaldehyde (PF) systems fundamentally alters processability, thermal stability, and toxicity profiles [1]. Standard PF resins cure rapidly with limited lateral flow and undergo thermal degradation at lower temperatures (typically ~350–400 °C), while emitting carcinogenic formaldehyde during curing [1]. In contrast, the furan-2-carbaldehyde;phenol system requires different curing kinetics but yields a highly crosslinked, formaldehyde-free network that extends the thermal degradation threshold (Tdeg > 480 °C) and provides superior pre-cure fluidity [1]. Consequently, replacing this compound with generic PF resins in high-temperature or intricate molding applications results in premature curing, poor mold filling, and unacceptable thermal breakdown [1].

Extended Thermal Degradation Threshold (Tdeg)

Thermogravimetric analysis demonstrates that phenol-furfural resins (PFR) synthesized from furan-2-carbaldehyde;phenol exhibit significantly enhanced thermal stability compared to standard phenol-formaldehyde (PF) resins [1]. In composite matrices, PFR achieves a degradation temperature (Tdeg) of up to 484 °C to 607 °C, whereas conventional PF resins typically begin degrading at much lower temperatures [1]. This is driven by the rigid furan ring integrated into the polymer backbone [1].

Evidence DimensionThermal degradation temperature (Tdeg)
Target Compound DataTdeg = 484 °C to 607 °C (depending on composite loading)
Comparator Or BaselineStandard phenol-formaldehyde (PF) resin (Tdeg < 400 °C)
Quantified Difference>80 °C to >200 °C increase in thermal degradation threshold
ConditionsThermogravimetric analysis (TGA) of cured resin matrices

Essential for procuring binders in high-temperature aerospace, automotive, or refractory applications where thermal breakdown must be delayed.

Enhanced Pre-Cure Fluidity for Complex Molding

Furan-2-carbaldehyde;phenol prepolymers exhibit distinct rheological advantages over standard PF resins prior to crosslinking [1]. Because of the specific condensation kinetics of the furan ring, the resulting resin maintains higher fluidity and extended plasticity at molding temperatures [1]. This prevents the premature lateral flow restriction commonly seen in fast-curing PF resins, enabling the material to completely fill complex molds before setting [1].

Evidence DimensionPre-cure fluidity and moldability
Target Compound DataExtended plasticity and high lateral flow at molding temperatures
Comparator Or BaselinePhenol-formaldehyde prepolymer (Rapid viscosity increase, limited lateral flow)
Quantified DifferenceSignificantly extended flow window prior to the gel point
ConditionsHigh-temperature complex mold filling and injection molding

Enables the manufacturing of highly complex, intricate molded parts without the risk of premature curing or short shots.

Synergistic Conductivity in Nanocomposite Matrices

When utilized as a matrix for electrically conductive adhesives, phenol-furfural resin demonstrates excellent compatibility with conductive fillers [1]. Virgin PFR acts as an insulator (2.6 × 10^-4 S/cm), but when loaded with a 40 wt% blend of silver and graphite nanoparticles, the composite achieves a highly conductive state of 8.2 × 10^-1 S/cm [1]. The furan-modified phenolic network facilitates excellent junction building for the conductive networks, outperforming standard insulating resins in ECA formulations [1].

Evidence DimensionElectrical conductivity
Target Compound Data8.2 × 10^-1 S/cm (with 40 wt% Ag/Graphite loading)
Comparator Or BaselineVirgin PFR matrix (2.6 × 10^-4 S/cm)
Quantified DifferenceOver 3 orders of magnitude increase in electrical conductivity
ConditionsFour-probe conductivity measurement of ternary nanocomposites

Validates the procurement of this specific resin system as a structural matrix for high-performance Electrically Conductive Adhesives (ECAs) in electronics packaging.

Elimination of Formaldehyde Emissions

The substitution of formaldehyde with furan-2-carbaldehyde (furfural) in the phenolic condensation reaction entirely eliminates carcinogenic formaldehyde emissions during both the curing process and the service life of the final product [1]. This shifts the emission profile from a highly regulated Group 1 carcinogen (formaldehyde) to a bio-derivable, less toxic furanic compound, ensuring compliance with stringent indoor air quality and occupational safety regulations [1].

Evidence DimensionCarcinogenic volatile emissions
Target Compound Data0% formaldehyde emission
Comparator Or BaselinePhenol-formaldehyde resin (Significant free formaldehyde emission)
Quantified Difference100% reduction in formaldehyde off-gassing
ConditionsResin curing and lifecycle off-gas emission testing

Essential for regulatory compliance in consumer-facing wood adhesives, paints, and indoor structural composites where formaldehyde limits are strictly enforced.

High-Temperature Refractory and Aerospace Composites

Utilizing the extended thermal degradation threshold (>480 °C) of the furan-modified phenolic network to bind structural components that must survive extreme heat without premature breakdown [2].

Complex Injection Molded Parts

Leveraging the extended pre-cure fluidity and high lateral flow of the prepolymer to manufacture intricate, high-tolerance industrial parts that would suffer from short shots if standard fast-curing PF resins were used [2].

Electrically Conductive Adhesives (ECAs) for Electronics

Formulating the resin with silver and graphite nanoparticles to create highly conductive (8.2 × 10^-1 S/cm), thermally stable adhesive joints for electronic packaging and circuit assembly [1].

Formaldehyde-Free Indoor Wood Adhesives and Coatings

Procuring the compound as a direct, non-toxic substitute for PF resins in consumer-facing structural boards and paints, ensuring compliance with strict indoor air quality regulations by eliminating formaldehyde emissions [2].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

190.062994177 g/mol

Monoisotopic Mass

190.062994177 g/mol

Heavy Atom Count

14

Related CAS

26338-61-4

General Manufacturing Information

2-Furancarboxaldehyde, polymer with phenol: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 11-21-2023

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